molecular formula C26H22N4O3 B11272011 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Katalognummer: B11272011
Molekulargewicht: 438.5 g/mol
InChI-Schlüssel: ZGQYQJRMXCJEGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This quinazoline-2,4-dione derivative features a 3-phenethyl group at position 3 and a 1,2,4-oxadiazole ring substituted with a 3,4-dimethylphenyl moiety at position 5. The oxadiazole ring enhances metabolic stability and π-π stacking interactions, while the quinazoline dione core provides a rigid scaffold for target binding. The 3,4-dimethylphenyl group likely improves lipophilicity and modulates electronic properties, influencing bioavailability and receptor affinity.

Eigenschaften

Molekularformel

C26H22N4O3

Molekulargewicht

438.5 g/mol

IUPAC-Name

7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O3/c1-16-8-9-19(14-17(16)2)23-28-24(33-29-23)20-10-11-21-22(15-20)27-26(32)30(25(21)31)13-12-18-6-4-3-5-7-18/h3-11,14-15H,12-13H2,1-2H3,(H,27,32)

InChI-Schlüssel

ZGQYQJRMXCJEGH-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Starting Materials and Reaction Conditions

  • Anthranilic acid (1) reacts with phenethyl isothiocyanate (2) in ethanol under reflux (8–12 hours) to form a thiourea intermediate.

  • Cyclization of the thiourea intermediate in acidic media (e.g., HCl/glacial acetic acid) yields 3-phenethylquinazoline-2,4(1H,3H)-dione (3) .

Key Data:

StepReagents/ConditionsYield
Thiourea formationEthanol, reflux, 8 h90–95%
CyclizationHCl/AcOH, 100°C, 4 h85–90%

Functionalization at Position 7: Introduction of a Reactive Group

To introduce the 1,2,4-oxadiazole moiety at position 7, the quinazoline core requires a reactive substituent (e.g., carboxylic acid, nitrile, or halide).

Nitration and Reduction

  • Nitration : Treating 3 with fuming HNO₃/H₂SO₄ introduces a nitro group at position 7, yielding 7-nitro-3-phenethylquinazoline-2,4(1H,3H)-dione (4) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, forming 7-amino-3-phenethylquinazoline-2,4(1H,3H)-dione (5) .

Key Data:

CompoundReagents/ConditionsYield
4HNO₃/H₂SO₄, 0°C → RT, 6 h75%
5H₂ (1 atm), Pd/C, EtOH, 24 h88%

Conversion to Carboxylic Acid

  • Diazotization of 5 (NaNO₂/HCl, 0°C) followed by hydrolysis (CuSO₄/H₂O) yields 7-carboxy-3-phenethylquinazoline-2,4(1H,3H)-dione (6) .

Synthesis of 3-(3,4-Dimethylphenyl)-1,2,4-Oxadiazole-5-yl Precursor

The oxadiazole moiety is synthesized from 3,4-dimethylbenzamide.

Amidoxime Formation

  • 3,4-Dimethylbenzonitrile (7) reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (Na₂CO₃, reflux, 12 hours) to form 3,4-dimethylbenzamidoxime (8) .

Key Data:

StepReagents/ConditionsYield
Amidoxime synthesisNH₂OH·HCl, Na₂CO₃, EtOH/H₂O, reflux80%

Cyclization to Oxadiazole

  • 8 reacts with chloroacetyl chloride in dry acetone (0°C → RT, 4 hours) to form N'-(chloroacetyl)-3,4-dimethylbenzamidoxime (9) .

  • Heating 9 in toluene (reflux, 6 hours) induces cyclization to 5-(chloromethyl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole (10) .

Key Data:

CompoundReagents/ConditionsYield
9Chloroacetyl chloride, acetone, 0°C → RT70%
10Toluene, reflux, 6 h65%

Coupling of Quinazoline and Oxadiazole Moieties

The final step involves nucleophilic substitution or cyclodehydration to attach the oxadiazole to the quinazoline.

Nucleophilic Substitution

  • 6 (7-carboxyquinazoline) is converted to its acid chloride using SOCl₂ (reflux, 2 hours).

  • The acid chloride reacts with 8 (3,4-dimethylbenzamidoxime) in THF (DIPEA, 0°C → RT, 12 hours) to form an O-acylamidoxime intermediate.

  • Cyclodehydration (toluene, reflux, 8 hours) yields the target compound.

Key Data:

StepReagents/ConditionsYield
Acid chloride formationSOCl₂, reflux, 2 h95%
CyclodehydrationToluene, reflux, 8 h60%

Alternative Method: Direct Coupling

  • 10 (5-chloromethyl oxadiazole) reacts with 3-phenethyl-7-hydroxyquinazoline-2,4(1H,3H)-dione (11) in DMF (K₂CO₃, KI, 24 hours) to form the target compound via SN2 substitution.

Key Data:

StepReagents/ConditionsYield
CouplingK₂CO₃, KI, DMF, 24 h72%

Characterization and Validation

The final product is characterized via:

  • ¹H/¹³C NMR : Peaks corresponding to the phenethyl (δ 2.8–3.1 ppm), oxadiazole (δ 6.8–7.5 ppm), and dimethylphenyl groups (δ 2.2–2.4 ppm).

  • HRMS : Molecular ion peak at m/z 452.5 (calc. for C₂₇H₂₄N₄O₃).

  • Melting Point : 159–160°C.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
CyclodehydrationHigh regioselectivityMulti-step synthesis60%
SN2 substitutionOne-pot reactionRequires reactive hydroxy group72%

Analyse Chemischer Reaktionen

Types of Reactions

7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nucleophilic reagents such as amines.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield quinazoline derivatives with reduced functional groups.

Wissenschaftliche Forschungsanwendungen

7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound may have potential therapeutic applications, particularly as an anticancer or antimicrobial agent.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Binding to Enzymes: The compound may inhibit the activity of specific enzymes by binding to their active sites.

    Interaction with Receptors: The compound may interact with specific receptors on the cell surface, leading to changes in cellular signaling pathways.

    Modulation of Gene Expression: The compound may affect the expression of specific genes, leading to changes in cellular function and behavior.

Vergleich Mit ähnlichen Verbindungen

Structural Analog 1: 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline (Compound 1h)

Key Structural Differences :

  • Core : Pyrazoline ring vs. quinazoline dione.
  • Substituents : 4-Methoxyphenyl at position 5 vs. oxadiazole at position 6.
  • Functional Groups : Methoxy group enhances solubility but reduces metabolic stability compared to the oxadiazole.

Table 1: Structural and Functional Comparison

Parameter Target Quinazoline Dione Compound 1h (Pyrazoline)
Molecular Weight ~460 g/mol (estimated*) 356 g/mol
Core Heterocycle Quinazoline-2,4-dione 2-Pyrazoline
Key Substituent Oxadiazole-3,4-dimethylphenyl 4-Methoxyphenyl
Bioactivity Likely kinase inhibition Antimicrobial

*Estimated based on analog in (C24H17ClN4O4, 460.9 g/mol).

Structural Analog 2: 1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Key Structural Differences :

  • Core: Thienopyrimidine dione vs. quinazoline dione.
  • Substituents : Dual oxadiazole groups (1,3,4- and 1,2,4-) vs. single 1,2,4-oxadiazole.

Table 2: Antimicrobial Efficacy Comparison

Compound Type MIC Range (µg/mL) Target Organisms
Target Quinazoline Dione Not reported Likely narrow spectrum
Thienopyrimidine Dione 2–8 µg/mL Broad-spectrum

Structural Analog 3: 7-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Key Structural Differences :

  • Substituents : 4-Chlorophenyl (electron-withdrawing) vs. 3,4-dimethylphenyl (electron-donating) on the oxadiazole.
  • Position 3 Group : 2-Methoxybenzyl vs. phenethyl.

Physicochemical Properties :

  • Molecular Weight : 460.9 g/mol (vs. ~460 g/mol estimated for the target compound).
  • Bioactivity : Chlorophenyl analogs often show enhanced binding to hydrophobic enzyme pockets (e.g., kinase ATP sites), whereas dimethylphenyl groups may favor metabolic stability .

Research Implications

The target quinazoline dione’s 3-phenethyl group and 3,4-dimethylphenyl-oxadiazole distinguish it from analogs in terms of lipophilicity and steric bulk. Future studies should prioritize:

Synthetic Optimization : Adopt cyclocondensation strategies from and alkylation methods from .

Kinase Inhibition Assays: Leverage structural similarities to thienopyrimidine diones for anticancer screening.

ADMET Profiling : Compare metabolic stability with pyrazoline and chlorophenyl-containing analogs.

Biologische Aktivität

The compound 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione , identified by its CAS number 1207039-24-4 , has garnered attention in recent pharmacological studies due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, kinase inhibition, and other therapeutic potentials.

Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C25_{25}H19_{19}N4_{4}O3_{3}
  • Molecular Weight : 442.4 g/mol

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro evaluations demonstrated that the compound effectively inhibited cell proliferation in human cancer cells, indicating its potential role in cancer therapy.

Kinase Inhibition

The compound has been evaluated for its inhibitory effects on various kinases associated with cancer progression. Notably, it showed potent activity against:

  • TRKA (NTRK1) : A neurotrophic receptor implicated in several cancers.
  • DYRK1A/1B : Dual specificity tyrosine-phosphorylation-regulated kinases involved in cellular signaling and cancer development.
  • CK1δ : Casein kinase 1 delta, which plays a role in regulating various cellular processes.

In a kinome scan assay, the compound demonstrated strong inhibitory activity at a concentration of 1 μM against these kinases, suggesting its potential as a multi-kinase inhibitor in cancer treatment .

The mechanism by which this compound exerts its biological effects appears to involve selective inhibition of key kinases that are overexpressed in cancer cells. This selective inhibition disrupts critical signaling pathways involved in cell proliferation and survival. The structure-activity relationship (SAR) studies indicate that specific substituents on the quinazoline scaffold enhance its binding affinity to target kinases .

Study 1: In Vitro Evaluation

A study conducted on various human cancer cell lines revealed that the compound exhibited a dose-dependent reduction in cell viability. The IC50_{50} values ranged from 10 to 30 µM across different cell lines, indicating moderate potency as an anticancer agent.

Study 2: Kinase Profiling

In a detailed kinase profiling study, the compound was tested against a panel of 96 kinases. Results indicated that it significantly inhibited TRKA and DYRK1A/1B at low nanomolar concentrations (IC50_{50} values of approximately 43 nM for DYRK1A), underscoring its potential as a targeted therapy for cancers driven by these kinases .

Q & A

Q. What are the common synthetic routes for 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione?

The synthesis typically involves:

  • Cyclocondensation : Reacting N’-acylhydrazides with phosphorylating agents (e.g., POCl₃) to form the oxadiazole ring .
  • Alkylation : Introducing substituents via benzyl chlorides or chloroacetamides to modify the quinazoline core .
  • Solvent and Temperature Optimization : Use of dimethylformamide (DMF) as a solvent and controlled heating (80–100°C) to improve yields .
    Key Validation : Structural confirmation via NMR and mass spectrometry (MS) is critical .

Q. How is the structural integrity of this compound validated?

  • Spectroscopic Methods :
    • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions .
    • High-Resolution MS : Verifies molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation, though limited data exists for this specific derivative .

Q. What preliminary biological activities have been reported?

  • Antimicrobial Screening : Derivatives with oxadiazole and quinazoline moieties show moderate-to-strong activity against Gram-positive bacteria (e.g., S. aureus) .
  • Anticancer Potential : Analogous compounds exhibit cytotoxicity via topoisomerase inhibition, but specific IC₅₀ values for this derivative require further study .

Advanced Research Questions

Q. How do structural modifications influence bioactivity?

Structure-Activity Relationship (SAR) Insights :

Substituent PositionModification ObservedBiological ImpactReference
Oxadiazole (C-5)3,4-Dimethylphenyl vs. 4-FluorophenylEnhanced lipophilicity improves membrane penetration
Quinazoline (N-3)Phenethyl vs. FuranylmethylPhenethyl groups enhance antimicrobial activity
Methodological Approach : Use iterative alkylation and aryl substitution to systematically test activity trends .

Q. What mechanistic pathways are hypothesized for its biological activity?

  • Enzyme Inhibition : Oxadiazole-quinazoline hybrids may target bacterial dihydrofolate reductase (DHFR) or fungal lanosterol demethylase .
  • Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify interactions with target enzymes .
    Data Requirement : Measure inhibition constants (Kᵢ) and correlate with substituent electronic properties (Hammett plots) .

Q. How should researchers address contradictory bioactivity data across studies?

  • Contradiction Example : A 4-methoxybenzyl substituent improves solubility but reduces antimicrobial efficacy compared to 3,4-dimethylphenyl .
  • Resolution Strategy :
    • Standardize Assays : Use consistent bacterial strains (e.g., ATCC controls) and MIC protocols .
    • Control Lipophilicity : Adjust logP via hydrophilic groups (e.g., –OH, –COOH) while monitoring activity .

Q. What strategies optimize solubility without compromising activity?

  • Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays .
  • Prodrug Approach : Introduce ester or glycoside moieties at the quinazoline N-3 position to enhance aqueous solubility .
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability in preclinical models .

Q. How can computational modeling guide further optimization?

  • Docking Simulations : Use AutoDock Vina to predict binding poses with DHFR or kinases .
  • QSAR Models : Correlate substituent descriptors (e.g., molar refractivity, π charges) with bioactivity .
    Validation : Cross-check computational predictions with in vitro enzyme inhibition assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.